1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one molecular structure
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one molecular structure
An In-depth Technical Guide to 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
Abstract: This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, also known as 3-methoxy-5-acetylisoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This document delineates the core molecular structure, predicted physicochemical properties, and a proposed, literature-informed synthetic pathway for this specific derivative. Furthermore, it offers an in-depth analysis of its expected spectroscopic signature, including predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for applications in synthesis, as a building block for more complex structures, or for evaluation in discovery pipelines.
Overview and Significance
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. Its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to photochromic materials and solar cells.[1][2] The specific arrangement of heteroatoms imparts a unique dipole moment and hydrogen bonding capability, making it a valuable pharmacophore for interacting with biological targets. The title compound, 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, features key functional groups—a methoxy group at the 3-position and an acetyl group at the 5-position—that serve as critical handles for further chemical modification and influence the molecule's overall electronic profile and reactivity. Understanding its structure and properties is foundational for its effective use in synthetic and medicinal chemistry programs.
Nomenclature and Identification
To ensure clarity and precision, the compound is identified by several key descriptors. While a definitive, publicly indexed CAS Number for this specific structure is ambiguous in major databases, with some entries like 13149-13-4 often misattributing to other compounds, its identity is unequivocally established by its systematic IUPAC name and molecular formula.[3][4]
| Identifier | Value |
| IUPAC Name | 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one |
| Common Name | 3-Methoxy-5-acetylisoxazole |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.13 g/mol |
| Exact Mass | 141.0426 Da |
Molecular Structure and Physicochemical Properties
Core Molecular Structure
The molecule consists of a central 1,2-oxazole (isoxazole) ring. A methoxy (-OCH₃) group is attached to the C3 position, and an acetyl (-COCH₃) group is attached to the C5 position. The planarity of the isoxazole ring and the electronic influence of the electron-donating methoxy group and the electron-withdrawing acetyl group define its chemical behavior.
Caption: Molecular structure of 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one.
Computed Physicochemical Properties
Experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties predicted using established computational models, which provide valuable estimates for experimental design.
| Property | Predicted Value | Method/Source |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.0 | XLogP3 / ChemAxon[5][6] |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Computational |
| Hydrogen Bond Acceptors | 4 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Rotatable Bonds | 2 | Computational |
Synthesis and Purification
Retrosynthetic Analysis
A logical synthetic approach involves the formation of the acetyl group at the C5 position from a corresponding carboxylic acid ester precursor. This strategy is advantageous as isoxazole carboxylates are often accessible through well-established cycloaddition reactions. The key disconnection is the conversion of the C5-ester to a C5-ketone.
Caption: Retrosynthetic workflow for the target molecule.
Proposed Synthetic Protocol
This protocol is based on established organometallic additions to ester functionalities and synthetic procedures for related isoxazole precursors.[1]
Objective: To synthesize 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one from methyl 3-methoxy-1,2-oxazole-5-carboxylate.
Materials:
-
Methyl 3-methoxy-1,2-oxazole-5-carboxylate (1.0 eq)
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of methyl 3-methoxy-1,2-oxazole-5-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-addition and side reactions.
-
Grignard Addition: Add the methylmagnesium bromide solution (2.2 eq) dropwise via a syringe pump over 30 minutes. The causality here is to maintain a low concentration of the nucleophile to favor the formation of the ketone intermediate over tertiary alcohol formation.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl and extracting with EtOAc.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Validation
The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. The self-validating nature of this protocol is confirmed by analyzing the purified fractions via TLC and the spectroscopic methods detailed in the following section to confirm the structure and purity of the final product.
Spectroscopic and Analytical Characterization
The following data are predicted based on the chemical structure and standard principles of spectroscopy. Experimental verification is required for confirmation.
Predicted ¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for the title compound in a standard solvent like CDCl₃ are highly characteristic.
Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~6.8 | Singlet | 1H | CH (isoxazole ring) | The proton at C4 is in a unique electronic environment, deshielded by the ring system. |
| ~4.1 | Singlet | 3H | -OCH₃ | Methoxy protons are typically found in this region. |
| ~2.6 | Singlet | 3H | -COCH₃ | Acetyl methyl protons are deshielded by the adjacent carbonyl group. |
Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~188 | C =O (acetyl) | Ketone carbonyl carbons are significantly deshielded. |
| ~168 | C 3 (isoxazole) | Carbon attached to two heteroatoms (N and O-methoxy). |
| ~162 | C 5 (isoxazole) | Carbon attached to N and the acetyl group. |
| ~105 | C 4 (isoxazole) | The CH carbon of the isoxazole ring. |
| ~58 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
| ~26 | -COC H₃ | Acetyl methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule.
Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~1710 | Strong | C=O Stretch (acetyl ketone) |
| ~1600 | Medium | C=N Stretch (isoxazole ring) |
| ~1550 | Medium | C=C Stretch (isoxazole ring) |
| ~1250 | Strong | C-O Stretch (asymmetric, methoxy) |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table: Predicted High-Resolution MS (ESI+) Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 142.0504 |
| [M+Na]⁺ | 164.0323 |
Applications in Research and Drug Development
Role as a Synthetic Building Block
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a versatile intermediate. The acetyl group is a key reactive site, enabling a variety of transformations:
-
Aldol Condensations: Reaction with aldehydes or ketones to form α,β-unsaturated chalcone-like structures, which are themselves important pharmacophores.[7]
-
Reductions: Reduction of the ketone to a secondary alcohol, introducing a new chiral center.
-
Halogenation: α-Halogenation of the acetyl group to produce a halo-ketone, a powerful electrophile for building more complex heterocyclic systems.
Potential Pharmacological Relevance
While this specific molecule may not be an active pharmaceutical ingredient itself, the 3-methoxyisoxazole moiety is found in compounds with demonstrated biological activity. The structural motifs present are relevant in the design of agents targeting a range of biological processes. The compound serves as an excellent starting point for library synthesis in drug discovery campaigns, particularly for developing anti-inflammatory, neuroprotective, or antimicrobial agents.[8]
Conclusion
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework of its molecular structure, predicted physicochemical and spectroscopic properties, and a robust, literature-informed synthetic strategy. The causal explanations behind the proposed protocols and the predictive data analysis offer researchers the foundational knowledge required to confidently incorporate this molecule into their research and development workflows.
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